(9R)-Cinchonan-9-amine, also known as 9-amino(9-deoxy)epi-cinchona, is a chiral amine derived from cinchona alkaloids. It possesses a unique stereochemistry at the 9-position, which significantly influences its chemical behavior and biological activity. The compound is primarily utilized in asymmetric synthesis and catalysis, making it valuable for producing enantiomerically pure compounds in various scientific fields.
(9R)-Cinchonan-9-amine is synthesized from cinchona alkaloids, particularly quinine and its derivatives. Its molecular formula is with a molecular weight of approximately 293.4 g/mol . The compound is often encountered in its trihydrochloride salt form to enhance solubility in aqueous environments .
This compound falls under the category of chiral amines and is classified as a catalyst in organic chemistry, specifically for asymmetric synthesis processes. Its ability to facilitate enantioselective reactions makes it a key player in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of (9R)-Cinchonan-9-amine can be achieved through several methods:
These methods highlight the versatility and adaptability of synthetic routes available for producing (9R)-Cinchonan-9-amine.
The molecular structure of (9R)-Cinchonan-9-amine features a bicyclic framework characteristic of cinchona alkaloids. The presence of an amino group at the 9-position contributes to its chiral nature, which is crucial for its function as a catalyst.
(9R)-Cinchonan-9-amine participates in various chemical reactions:
Common reagents used in these reactions include:
As a catalyst, (9R)-Cinchonan-9-amine facilitates enantioselective α-amination of aryl ketones. It enhances the selectivity and efficiency of chemical reactions by providing a chiral environment that favors the formation of one enantiomer over another.
The compound's effectiveness as a catalyst is influenced by environmental factors such as temperature, pH, and the presence of other reactants . Its role in biochemical pathways suggests potential interactions with various biomolecules, making it a subject of interest for further research.
(9R)-Cinchonan-9-amine is typically encountered as a solid or crystalline substance when in its salt form. Specific physical properties such as melting point and boiling point are often not disclosed but are essential for practical applications.
The compound exhibits notable stability under standard laboratory conditions but may undergo transformations depending on environmental factors and reaction conditions. Its ability to act as a chiral ligand enhances its utility in asymmetric synthesis .
(9R)-Cinchonan-9-amine has diverse applications across several scientific domains:
The medicinal use of Cinchona bark traces back to indigenous South American cultures, particularly the Quechua people and Malacotas of Ecuador, who employed it for fever management long before European contact. Historical accounts describe indigenous applications for treating "tertian fevers" and chills, with Jesuit missionaries in the early 17th century documenting its febrifugal properties. The transfer of this knowledge to Europe remains debated, with competing narratives involving the Countess of Chinchón (disputed due to chronological inconsistencies) and Jesuit networks. By 1638, Augustinian friar Antonio de La Calancha formally documented the "fever tree" from Loja, Ecuador, describing bark powder administration for ague and tertian fevers [1] [3] [6]. This led to its designation as "Jesuit's powder" in European pharmacopeias, with the London Pharmacopoeia listing Cortex Peruanus by 1677 [9].
Table 1: Key Historical Milestones in Cinchona Alkaloid Recognition
| Period | Event | Significance |
|---|---|---|
| Pre-1600 | Indigenous Andean use for chills and fevers | Initial ethnopharmacological application |
| 1638 | La Calancha’s written record of Loja’s "fever tree" | First formal documentation of medicinal bark |
| 1640s–1670s | Jesuit distribution of powdered bark in Europe | Introduction to European medical systems ("Jesuit’s powder") |
| 1735 | Charles Marie de la Condamine’s botanical description of C. officinalis | Scientific classification foundation |
| 1820 | Pelletier and Caventou isolate quinine | Isolation of the principal bioactive alkaloid |
(9R)-Cinchonan-9-amine represents a structural derivative of foundational Cinchona alkaloids like quinine and quinidine. Its evolution reflects a paradigm shift from therapeutic applications to synthetic chemistry. The alkaloid scaffold—characterized by a quinoline ring, quinuclidine moiety, and stereogenic centers—provides versatile chiral environments essential for catalysis. Modern derivatization focuses on modifications at C9 (e.g., amine introduction) and etherifications of the C6'-methoxy group, enhancing molecular recognition in asymmetric reactions [2]. These engineered catalysts enable stereoselective carbon-carbon and carbon-heteroatom bond formations, including:
The transition from antimalarial agents to privileged organocatalysts (1980s–present) exploits their chiral pool availability, structural tunability, and diastereomeric pairing (e.g., quinine/quinidine) for accessing both enantiomers of target molecules. This repurposing has yielded catalysts achieving >90% enantiomeric excess (ee) in pharmaceutical intermediates [1] [2].
Table 2: Key Organocatalytic Reactions Enabled by Cinchona Alkaloid Derivatives
| Reaction Class | Catalyst Example | Application Significance | Enantioselectivity |
|---|---|---|---|
| Michael Addition | (9R)-Cinchona-9-amine derivatives | Synthesis of chiral succinimide derivatives | Up to 98% ee |
| Asymmetric Amination | O-Acylated quaternary amines | Production of α-amino acid precursors | >95% ee |
| Desymmetrization | Bis(dihydroquinidine) anthraquinone | Synthesis of chiral anhydrides | 90–99% ee |
| Kinetic Resolution | O-Propargylquinidine | Enantioselective N-carboxyanhydride transformations | >90% ee |
Cinchona species are Andean natives distributed from Costa Rica to Bolivia, with biodiversity hotspots in Ecuador, Peru, and Colombia. Elevational shifts over 150 years reveal significant upward migration: C. officinalis now grows ~792.5 m higher than colonial-era ranges due to anthropogenic pressures like bark harvesting. Historical records (e.g., Francisco José de Caldas’ 1802 maps) document original distributions at 1,500–2,700 m, while contemporary populations occur up to 3,400 m [8]. This elevational displacement correlates with alkaloid chemotype variations, as HPLC analyses of historical herbarium specimens confirm consistent quinine, quinidine, cinchonidine, and cinchonine content across centuries [5].
Biosynthetically, (9R)-Cinchonan-9-amine derives from tryptophan-derived precursors via the corridane pathway:
Table 3: Alkaloid Variation Across Key Cinchona Species
| Species | Primary Alkaloids | Total Alkaloid Content (% dry bark) | Elevational Range (m) |
|---|---|---|---|
| C. ledgeriana | Quinine (5–13%), Cinchonamine derivatives | 8–13% | 1600–2500 (historical) |
| C. officinalis | Cinchonidine, Cinchonine | 2–5% | 1900–3400 (contemporary) |
| C. pubescens | Quinidine, Quinine | 4–8% | 300–3900 |
| C. calisaya | Quinine, Cinchonine | 4–8% | 1000–2300 |
Species-specific enzyme kinetics (e.g., NADPH-dependent reductases) govern stereochemical outcomes at C8 and C9, explaining the predominance of (9R) configurations in wild populations. Hybridization in colonial-era plantations (e.g., Java, India) further diversified alkaloid profiles, complicating taxonomic and chemical characterization [1] [5] [9].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 948557-12-8
CAS No.: